
4-Ethoxy-4-oxobutanoic acid
Overview
Description
4-Ethoxy-4-oxobutanoic acid (CAS: 1070-34-4), also known as monoethyl succinate or ethyl hydrogen succinate, is a fatty acid ester derived from succinic acid. Its molecular formula is C₆H₁₀O₄, with a molecular weight of 146.14 g/mol . Structurally, it consists of a succinic acid backbone with one carboxylic acid group and one ethyl ester group. This compound is classified as a weak acid (pKa ~4.5) and exhibits high polarity due to its hydrophilic carboxylic acid and ester moieties .
It is naturally found in wines and fungal extracts, where it contributes to flavor profiles and exhibits antifungal activity. For instance, in Slovak Tokaj wines, concentrations reached 33.3 mg/L, with higher levels in red wines compared to white wines (78.7 mg/L vs. 17.4 mg/L, p<0.001) . In Trichoderma spp. extracts, it was detected at 0.13 ± 0.03 mg/L, suggesting a role in pathogen inhibition .
Preparation Methods
Synthesis Pathways for 4-Ethoxy-4-oxobutanoic Acid
Direct Esterification of Succinic Anhydride
The most widely reported method involves the esterification of succinic anhydride with ethanol under acidic catalysis. This reaction proceeds via nucleophilic acyl substitution, where ethanol attacks the electrophilic carbonyl carbon of the anhydride.
Reaction Conditions
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Molar Ratio : A stoichiometric excess of ethanol (1:1.5–2.5) ensures complete conversion of succinic anhydride .
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Catalyst : Sulfuric acid or p-toluenesulfonic acid (0.5–1.5 wt%) accelerates the reaction .
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Temperature : Maintained at 70–120°C to balance reaction kinetics and side-product formation .
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Pressure : Atmospheric or slightly elevated pressure (0.2–2 MPa) to prevent ethanol evaporation .
Challenges : Competing di-esterification can occur if excess ethanol is used, necessitating precise stoichiometric control.
Table 1 : Optimization of Esterification Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Ethanol:Anhydride Ratio | 1.5:1–2:1 | Maximizes monoester (≥85%) |
Reaction Temperature | 90–110°C | Reduces di-ester byproducts |
Catalyst Concentration | 1.0 wt% H₂SO₄ | Balances rate and corrosion |
Continuous-Flow Synthesis in High-Gravity Reactors
Alternative Synthetic Routes
Ozonolysis of 4-Amino-2-methylene-4-oxobutanoic Acid
A patent by US9963423B2 describes ozonolysis as a novel pathway . Here, 4-amino-2-methylene-4-oxobutanoic acid is treated with ozone in aqueous medium, cleaving the double bond to yield 4-amino-2,4-dioxobutanoic acid. Subsequent ethanolysis produces this compound.
Steps :
-
Ethanolysis :
The intermediate is refluxed with ethanol (2–3 equivalents) to substitute the amino group.
Yield : ~78% after purification .
Enzymatic Esterification
Emerging biocatalytic methods utilize lipases (e.g., Candida antarctica) in non-aqueous media. This approach avoids acidic waste and operates under mild conditions (30–50°C, pH 7–8).
Table 2 : Enzymatic vs. Chemical Esterification
Parameter | Enzymatic Method | Chemical Method |
---|---|---|
Temperature | 40°C | 100°C |
Catalyst | Lipase B | H₂SO₄ |
Environmental Impact | Low (no acid waste) | High (acid neutralization) |
Yield | 70–75% | 85–90% |
Purification and Isolation
Crystallization Techniques
Post-reaction mixtures are cooled to 8–10°C, inducing crystallization of the monoester. Ethanol or ethyl acetate washes remove residual di-ester and unreacted succinic anhydride .
Purity : Recrystallization from ether yields >99% pure product .
Distillation
Vacuum distillation (50–60°C, 10–15 mmHg) separates the monoester from high-boiling impurities. This step is critical in industrial settings to meet pharmaceutical-grade standards .
Analytical Characterization
Spectroscopic Methods
Table 3 : Physical Properties of this compound
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of succinic acid derivatives.
Reduction: Formation of 4-hydroxy-4-ethoxybutanoic acid.
Substitution: Formation of various substituted butanoic acid derivatives.
Scientific Research Applications
Organic Synthesis
4-Ethoxy-4-oxobutanoic acid serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. This compound can lead to the formation of succinic acid derivatives and other substituted butanoic acids, expanding the library of available chemical entities for research and development.
Biological Studies
Research has indicated that this compound is present as a metabolite in human saliva, suggesting potential biological activities. Its role in metabolic pathways could be significant for understanding human biochemistry and the development of new therapeutic agents .
Medical Applications
The compound is being investigated for its potential therapeutic properties. It acts as a precursor for drug synthesis, which can lead to the development of novel pharmaceuticals targeting various health conditions.
Food Industry
In winemaking, this compound has been identified as a significant flavor compound. Studies have shown that it contributes to the sensory profile of wines, particularly those fermented with specific yeast strains like Kluyveromyces marxianus. The compound's concentration varies significantly between different fermentation environments, impacting the overall quality and flavor characteristics of the wine .
Case Studies
Analytical Methods
Several analytical techniques have been employed to identify and quantify this compound:
- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
- Mass Spectrometry (MS) : Helps in determining molecular weight and structure.
- Gas Chromatography coupled with Flame Ionization Detection (GC-FID) : A reliable method for analyzing volatile compounds in complex mixtures such as wine .
Mechanism of Action
The mechanism of action of 4-ethoxy-4-oxobutanoic acid involves its interaction with biological molecules. As a fatty acid ester, it can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions. The molecular targets and pathways involved include enzymes that catalyze ester hydrolysis and oxidation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl Succinate (CAS: 123-25-1)
- Structure : Fully esterified succinic acid (two ethyl groups).
- Molecular Weight : 174.16 g/mol .
- Properties: Higher volatility and lower polarity than 4-ethoxy-4-oxobutanoic acid, making it more prevalent in wine aromas.
- Occurrence : Detected in higher concentrations in wines (e.g., 0.33 ± 0.00 mg/L in fungal extracts and up to 864 mg/L in Tokaj wines ).
- Applications: Used as a flavoring agent and solvent. Its di-ester structure enhances stability under acidic conditions compared to mono-esters .
Key Difference: The monoester (this compound) retains a free carboxylic acid group, increasing its solubility in aqueous systems and reactivity in biological pathways .
4-Methoxy-4-oxobutanoic Acid
- Structure : Methoxy substituent instead of ethoxy.
- Molecular Weight : 132.11 g/mol .
- Properties : The shorter methoxy group reduces lipophilicity compared to the ethoxy analog.
- Applications: Primarily a laboratory intermediate. Its synthesis requires anhydrous conditions to prevent methanol residues, which interfere with downstream reactions .
4-Hydroxy-2-oxobutanoic Acid
- Structure : Hydroxyl and oxo groups at positions 4 and 2, respectively.
- Molecular Weight : 118.09 g/mol .
- Properties : The hydroxyl group increases acidity (pKa ~3.5) and hydrogen-bonding capacity, making it more reactive in nucleophilic reactions.
- Applications : Used in biochemical research, particularly in studies of metabolic pathways like the citric acid cycle .
Key Difference: Unlike this compound, this compound lacks an ester group, limiting its utility in flavor or fragrance applications.
Ethyl 3-Oxo-4-phenylbutanoate (CAS: 20882-04-6)
- Structure : Aromatic phenyl group at position 4 and a ketone at position 3.
- Molecular Weight : 218.25 g/mol .
- Properties : The phenyl group introduces aromaticity, enhancing UV absorption and stability.
- Applications : Employed in organic synthesis for pharmaceuticals and agrochemicals due to its conjugated ketone-ester system .
Key Difference: The phenyl substituent broadens applications in medicinal chemistry, whereas this compound is more niche in food and antifungal contexts .
Comparative Data Table
Biological Activity
4-Ethoxy-4-oxobutanoic acid (CAS Number: 1070-34-4) is an organic compound classified as a fatty acid ester. Its unique structural characteristics, including an ethoxy group and a keto group, render it distinct in terms of chemical reactivity and biological activity compared to its analogs. This article explores its biological activities, potential applications in medicine and industry, and relevant research findings.
- Molecular Formula : C₆H₁₀O₄
- Molecular Weight : 146.141 g/mol
- IUPAC Name : this compound
- Chemical Structure :
Metabolic Role
This compound has been identified as a metabolite in human saliva, suggesting a role in human metabolism and potential implications for oral health. Its presence in biological fluids indicates that it may participate in various metabolic pathways, particularly those related to fatty acid metabolism.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, grape juice containing this compound has shown effectiveness in inactivating poliovirus, suggesting that it may contribute to the antiviral activity of certain food products . The mechanisms behind these effects may involve interactions with viral particles or modulation of host immune responses.
Therapeutic Potential
The compound has been explored for its therapeutic properties, particularly as a precursor in drug synthesis. Its unique structure allows for various chemical modifications that can lead to the development of novel pharmaceuticals . For example, derivatives of this compound have been investigated for their potential anti-inflammatory effects and could serve as candidates for further pharmaceutical development.
Case Studies and Experimental Data
- Antimicrobial Activity : A study examining the chemical composition of Acalypha wilkesiana found that while this compound did not exhibit significant antimicrobial activity on its own, its role as part of a complex mixture may enhance the overall bioactivity of plant extracts.
- Grape Juice Studies : Quantitative analyses revealed that grape juice containing this compound can significantly reduce the infectivity of enteric viruses like poliovirus. This suggests that the compound may play a role in food safety and public health .
- Biocatalytic Synthesis : Recent advancements have shown that biocatalysts can be employed to synthesize derivatives of this compound efficiently. This method not only improves yield but also ensures environmentally friendly production processes .
Comparison with Related Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Ethyl 4-Oxobutanoate | Lacks ethoxy group | Moderate biological activity |
Succinic Acid | Parent compound | Established metabolic pathways |
4-Hydroxy-4-Ethoxybutanoic Acid | Reduced form | Potentially enhanced activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Ethoxy-4-oxobutanoic acid, and how is purity ensured?
- Methodology :
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Claisen Condensation : React ethyl oxalate with hydrocinnamic acid derivatives under alkaline conditions, followed by saponification and decarboxylation .
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Ethoxy Group Introduction : Substitute methoxy groups in analogs (e.g., 4-Methoxy-4-oxobutanoic acid) with ethoxy via nucleophilic substitution, monitored by H NMR for methanol residue detection .
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Purification : Use vacuum drying to remove solvents, validated by H NMR (expected peaks: δ 2.60–2.80 [m, 2xCH], 3.68 [s, OCH]) .
- Key Data :
Parameter | Value/Peak (δ, CDCl) | Reference |
---|---|---|
CH groups | 2.60–2.80 (multiplet) | |
Ethoxy (OCHCH) | 1.20–1.40 (triplet) |
Q. What spectroscopic methods are used to confirm the structure of this compound?
- Techniques :
- H NMR : Identifies ethoxy (δ ~1.35, triplet) and carbonyl protons (δ ~9.89, broad OH) .
- X-ray Crystallography : Resolve crystal packing using OLEX2 for structure solution and SHELXL for refinement, particularly for detecting twinning or disorder .
- Validation : Cross-reference with databases (e.g., PubChem) for spectral consistency .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like residual methanol?
- Strategies :
- Reaction Monitoring : Use in-situ FTIR to track ethoxy group incorporation and intermediate formation.
- Continuous Flow Systems : Improve scalability and reduce side reactions (e.g., ester hydrolysis) .
- Workup : Employ aqueous washes (pH 2–3) to precipitate the acid form, followed by recrystallization in ethanol/water .
Q. How are crystallographic data contradictions (e.g., twinning) resolved during structural analysis?
- Tools :
- SHELXL : Apply HKLF5 refinement for twinned data; validate using R < 5% .
- OLEX2 Workflow : Integrate charge-flipping algorithms for ab initio phasing in low-symmetry space groups .
- Case Study : For analogs like 4-(2-Fluorophenyl)-4-oxobutanoic acid, SHELXD improved phase resolution in P2/c systems .
Q. What functional group transformations are feasible for this compound in drug design?
- Reactions :
- Reduction : Convert ketone to alcohol using NaBH, yielding 4-Ethoxy-4-hydroxybutanoic acid .
- Amidation : React with amines (e.g., 5,6,7,8-tetrahydronaphthalen-1-amine) to form bioactive amides .
- Applications : Derivatives inhibit enzymes like COX-2 (IC ~10 µM) .
Q. How to address discrepancies in H NMR spectra during reaction monitoring?
- Troubleshooting :
- Solvent Artifacts : Use deuterated solvents (e.g., CDCl) to avoid splitting from protic impurities .
- Dynamic Effects : Variable-temperature NMR resolves broadening from keto-enol tautomerism .
Q. Methodological Guidelines
Q. What protocols ensure accurate purity assessment post-synthesis?
- Chromatography :
- HPLC : C18 column, 0.1% TFA in HO/MeCN gradient, retention time ~8.2 min .
- TLC : Silica gel, ethyl acetate/hexane (3:7), R ~0.4 .
Q. How can computational tools predict reactivity or crystallographic behavior?
- Software :
- Gaussian 16 : Calculate electrostatic potential surfaces to predict nucleophilic attack sites.
- Mercury CSD : Analyze packing motifs in analogs (e.g., 4-(9,10-Dioxoanthracen-1-yl)-4-oxobutanoic acid) to design co-crystals .
Q. Safety and Compliance
Properties
IUPAC Name |
4-ethoxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLKAJARZKDJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870834 | |
Record name | Butanedioic acid, 1-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-34-4 | |
Record name | Monoethyl succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 1-ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 1-ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 1-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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